molecular formula C22H32O3 B561057 [(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate CAS No. 19594-91-3

[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate

Cat. No. B561057
CAS RN: 19594-91-3
M. Wt: 344.495
InChI Key: RPOZRNOHNIKARW-OAUGPMCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate, also known as [(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate, is a useful research compound. Its molecular formula is C22H32O3 and its molecular weight is 344.495. The purity is usually 95%.
BenchChem offers high-quality [(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19594-91-3

Product Name

[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate

Molecular Formula

C22H32O3

Molecular Weight

344.495

IUPAC Name

[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate

InChI

InChI=1S/C22H32O3/c1-5-22-13-8-15-16-6-7-19(25-14(2)23)20(16,3)11-9-17(15)21(22,4)12-10-18(22)24/h5,15-17,19H,1,6-13H2,2-4H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

RPOZRNOHNIKARW-OAUGPMCWSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4(C3(CCC4=O)C)C=C)C

synonyms

A-Nor-17β-acetyloxy-5-vinyl-5α-androstan-3-one

Origin of Product

United States

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